3-Piperidinamine, Dihydrochloride; 3-Aminopiperidine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nitrofluorescein, Isomer 1, typically involves the nitration of fluorescein. One common method includes the reaction of fluorescein with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the selective formation of the desired isomer .
Industrial Production Methods
Industrial production of Nitrofluorescein, Isomer 1, follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve consistent product quality. The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Nitrofluorescein, Isomer 1, undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Reduction: Aminofluorescein derivatives.
Substitution: Various substituted fluorescein derivatives depending on the nucleophile used.
Oxidation: Oxidized fluorescein derivatives
Wissenschaftliche Forschungsanwendungen
Nitrofluorescein, Isomer 1, is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical reactions and analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and detecting biological molecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the manufacturing of fluorescent dyes and pigments for various industrial applications .
Wirkmechanismus
The mechanism of action of Nitrofluorescein, Isomer 1, involves its ability to absorb light at specific wavelengths and emit fluorescence. The nitro group in the compound influences its electronic structure, affecting its absorption and emission properties. The compound can interact with various molecular targets, including proteins and nucleic acids, making it useful in biochemical assays and imaging techniques .
Vergleich Mit ähnlichen Verbindungen
Nitrofluorescein, Isomer 1, can be compared with other similar compounds such as:
Aminofluoresceins: These compounds have amino groups instead of nitro groups and exhibit different fluorescence properties.
Other Nitrofluoresceins: Isomers with nitro groups at different positions on the fluorescein molecule, such as 4’-nitrofluorescein and 5’-nitrofluorescein, which have distinct spectral properties and applications
Nitrofluorescein, Isomer 1, is unique due to its specific nitro group position, which imparts distinct fluorescence characteristics and makes it suitable for particular applications in scientific research .
Eigenschaften
Molekularformel |
C20H11NO7 |
---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
6'-hydroxy-6-nitrospiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione |
InChI |
InChI=1S/C20H11NO7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)20(15)14-4-1-10(21(25)26)7-13(14)19(24)28-20/h1-9,15,23H |
InChI-Schlüssel |
CVEKAMUQOOINBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C=C2C1C3(C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)O3)C5=C(O2)C=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.